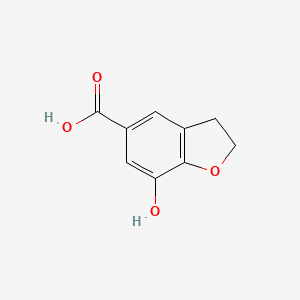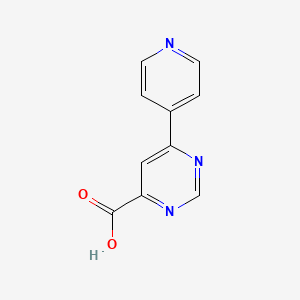
5-(Benzyloxy)-2-chlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-chlorobenzaldehyde is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzyloxy group at the 5-position and a chlorine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-chlorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzaldehyde.
Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-chlorobenzaldehyde with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures (around 60-80°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-2-chlorobenzaldehyde can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: 5-(Benzyloxy)-2-chlorobenzoic acid.
Reduction: 5-(Benzyloxy)-2-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Benzyloxy)-2-chlorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic properties.
Materials Science: It is utilized in the preparation of functional materials, including polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-2-chlorobenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific compound it is used to synthesize .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of chlorine.
5-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of chlorine.
2-Chlorobenzaldehyde: Lacks the benzyloxy group.
Uniqueness
5-(Benzyloxy)-2-chlorobenzaldehyde is unique due to the presence of both the benzyloxy and chlorine substituents, which can influence its reactivity and the types of reactions it can undergo. This dual functionality makes it a versatile intermediate in organic synthesis and other applications.
Propriétés
Formule moléculaire |
C14H11ClO2 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
2-chloro-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
VEIWWFBTDZYPQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate](/img/structure/B13916144.png)

![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B13916154.png)






![(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13916202.png)


![(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine](/img/structure/B13916212.png)

